2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid
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Overview
Description
2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid typically involves the reaction of 8-hydroxynaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 8-hydroxynaphthalene and the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential antitumor properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid can be compared with other similar compounds such as:
[(8-Hydroxyquinolin-2-yl)oxy]acetic acid: Similar structure but with a quinoline ring instead of a naphthalene ring.
[(8-Hydroxybenzyl)oxy]acetic acid: Contains a benzyl group instead of a naphthalene ring.
[(8-Hydroxyphenyl)oxy]acetic acid: Features a phenyl group in place of the naphthalene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(8-hydroxynaphthalen-2-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUITGTAREACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC(=O)O)C(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700720 |
Source
|
Record name | [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-77-2 |
Source
|
Record name | [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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